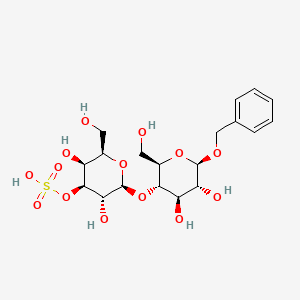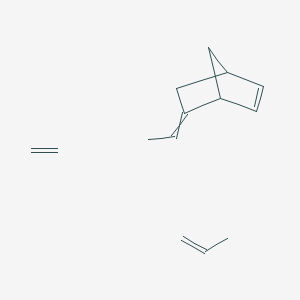
Ethene propene ethylidenenorbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
propylene-ethylene-ethylidene norbornene terpolymer . This compound is a polymer consisting of ethylene, propylene, and ethylidene norbornene. It is characterized by its high ethylene content (55%) and ethylidene norbornene content (9.5%) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propylene-ethylene-ethylidene norbornene terpolymer involves the polymerization of ethylene, propylene, and ethylidene norbornene. The polymerization process typically employs a Ziegler-Natta catalyst, which facilitates the copolymerization of these monomers under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures and pressures to achieve the desired polymer composition and molecular weight .
Industrial Production Methods
Industrial production of this terpolymer follows similar synthetic routes but on a larger scale. The process involves continuous polymerization in a reactor, where the monomers are fed in precise ratios. The polymerization is controlled to ensure consistent product quality, and the resulting polymer is then processed into various forms such as pellets or powders for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Propylene-ethylene-ethylidene norbornene terpolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under controlled temperatures and in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the polymer .
Applications De Recherche Scientifique
Propylene-ethylene-ethylidene norbornene terpolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating flexible and durable medical implants.
Industry: Utilized in the production of high-performance elastomers and specialty plastics.
Mécanisme D'action
The mechanism of action of propylene-ethylene-ethylidene norbornene terpolymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to exhibit specific mechanical and chemical properties, making it suitable for various applications. The ethylidene norbornene component provides cross-linking sites, enhancing the polymer’s strength and elasticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene-propylene-diene monomer (EPDM): Similar in composition but with different diene components.
Polypropylene: A simpler polymer consisting only of propylene units.
Polyethylene: Composed solely of ethylene units
Uniqueness
Propylene-ethylene-ethylidene norbornene terpolymer is unique due to its specific combination of monomers, which imparts distinct properties such as high elasticity, chemical resistance, and thermal stability. The presence of ethylidene norbornene allows for enhanced cross-linking, making it more versatile compared to other similar polymers .
Propriétés
Formule moléculaire |
C14H22 |
|---|---|
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
ethene;5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene |
InChI |
InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2 |
Clé InChI |
MPXNNMASLYQCAH-UHFFFAOYSA-N |
SMILES canonique |
CC=C.CC=C1CC2CC1C=C2.C=C |
Numéros CAS associés |
25038-36-2 70775-98-3 68908-92-9 68649-02-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


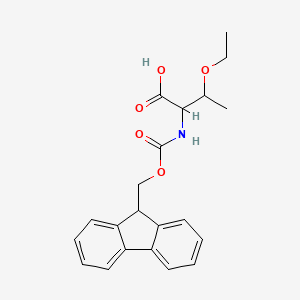
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
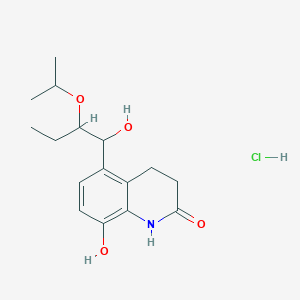
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
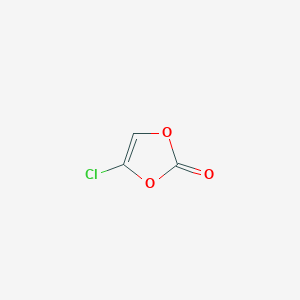
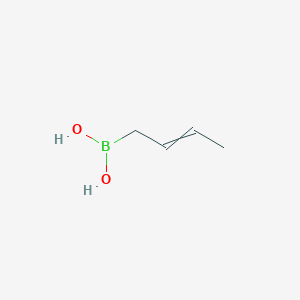

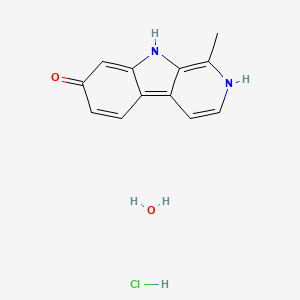
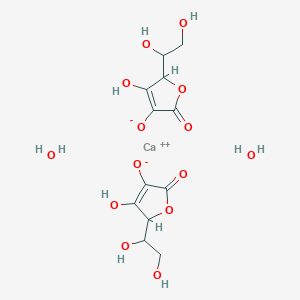
![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
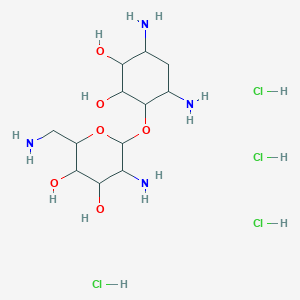
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
